5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride
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Overview
Description
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is a chemical compound that features a tert-butyl group, a glycine derivative, and a hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride typically involves multiple steps, starting with the preparation of tert-butylglycine. This can be achieved through the reaction of glycine with tert-butyl chloroformate under basic conditions. The resulting tert-butylglycine is then coupled with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxybenzaldehyde moiety can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The glycine derivative can interact with amino acid residues in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butylglycine: A simpler derivative without the hydroxybenzaldehyde moiety.
2-Hydroxybenzaldehyde: Lacks the tert-butylglycyl group.
tert-Butylhydroxybenzaldehyde: Contains the tert-butyl and hydroxybenzaldehyde groups but lacks the glycine derivative.
Uniqueness
5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is unique due to the combination of its structural components, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClNO3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
5-(2-amino-3,3-dimethylbutanoyl)-2-hydroxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-13(2,3)12(14)11(17)8-4-5-10(16)9(6-8)7-15;/h4-7,12,16H,14H2,1-3H3;1H |
InChI Key |
TXWFMVBPTRSAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC(=C(C=C1)O)C=O)N.Cl |
Origin of Product |
United States |
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